molecular formula C13H11N3 B14878592 6-(3,5-Dimethylphenyl)pyrimidine-4-carbonitrile

6-(3,5-Dimethylphenyl)pyrimidine-4-carbonitrile

Cat. No.: B14878592
M. Wt: 209.25 g/mol
InChI Key: UDVNXICMQBELKM-UHFFFAOYSA-N
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Description

6-(3,5-Dimethylphenyl)pyrimidine-4-carbonitrile is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science. The presence of the 3,5-dimethylphenyl group and the carbonitrile group in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Dimethylphenyl)pyrimidine-4-carbonitrile typically involves the condensation of 3,5-dimethylbenzaldehyde with malononitrile in the presence of a base, followed by cyclization with formamide. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 80-100°C)

    Cyclization: Formamide is added, and the mixture is heated to promote cyclization, forming the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dimethylphenyl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of amides or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol or methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of amides, esters, or other substituted derivatives.

Scientific Research Applications

6-(3,5-Dimethylphenyl)pyrimidine-4-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the development of new pharmaceuticals, particularly as kinase inhibitors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(3,5-Dimethylphenyl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain kinases, thereby affecting cell signaling pathways involved in cell growth and proliferation. The compound’s structure allows it to bind to the active site of the target enzyme, blocking its activity and leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with a similar structure.

    Pyrimidine-5-carbonitrile: Shares the carbonitrile group and has similar applications in medicinal chemistry.

Uniqueness

6-(3,5-Dimethylphenyl)pyrimidine-4-carbonitrile is unique due to the presence of the 3,5-dimethylphenyl group, which enhances its lipophilicity and may improve its ability to cross cell membranes. This structural feature can lead to better bioavailability and efficacy in pharmaceutical applications compared to other similar compounds.

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

6-(3,5-dimethylphenyl)pyrimidine-4-carbonitrile

InChI

InChI=1S/C13H11N3/c1-9-3-10(2)5-11(4-9)13-6-12(7-14)15-8-16-13/h3-6,8H,1-2H3

InChI Key

UDVNXICMQBELKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=NC=NC(=C2)C#N)C

Origin of Product

United States

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